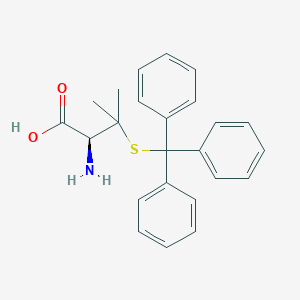

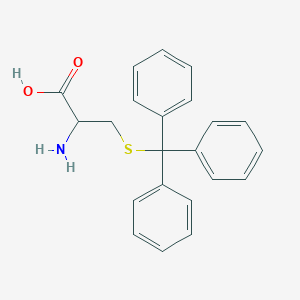

h-d-cys(trt)-oh

概要

説明

トリチルシステイン: は、システインの硫黄原子にトリチル(トリフェニルメチル)基が結合した化合物です。 トリチル基は、有機合成、特にペプチド化学において一般的な保護基であり、その安定性と穏やかな条件下での容易な脱保護により注目されています 。 トリチルシステインは、ペプチドおよびタンパク質の合成において広く使用されており、様々な化学反応中にシステイン残基のチオール基を保護するために役立ちます .

科学的研究の応用

化学: トリチルシステインは、ペプチド合成において、システイン残基の保護基として広く使用されています。 これにより、チオール基の選択的な保護と脱保護が可能になり、複雑なペプチドやタンパク質の合成を促進します .

生物学: 生物学的研究において、トリチルシステインは、タンパク質構造と機能におけるシステイン残基の役割を研究するために使用されています。 また、チオール含有生体分子の検出のためのシステインベースのプローブやセンサーの開発にも用いられています .

医学: トリチルシステイン誘導体は、酸化還元状態を調節し、酸化ストレスから保護する能力があるため、治療薬としての可能性を示しています。 酸化損傷関連疾患の治療に用いることが検討されています .

産業: 医薬品およびバイオテクノロジー業界では、トリチルシステインは、ペプチドベースの医薬品や生物製剤の製造に使用されています。 診断アッセイやバイオセンサーの開発にも利用されています .

作用機序

トリチルシステインの作用機序は、主にシステイン残基のチオール基の保護に関与しています。トリチル基は、硫黄原子と安定な共有結合を形成し、化学合成中の不要な反応を防ぎます。 トリチル基は、穏やかな酸性または還元条件下で選択的に除去することができ、遊離チオール基の制御された放出が可能になります .

類似化合物の比較

類似化合物:

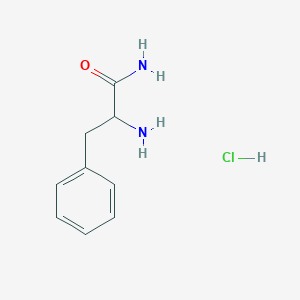

ベンジルシステイン: システインの別の保護基ですが、酸性条件下では安定性が低くなります。

アセチルシステイン: 粘液溶解剤および抗酸化剤として使用されますが、ペプチド合成における保護基としては一般的に使用されません。

Fmocシステイン: 固相ペプチド合成で使用されますが、トリチルシステインとは異なる脱保護条件が必要です.

ユニーク性: トリチルシステインは、その高い安定性と穏やかな条件下での容易な除去によりユニークです。 これは、システイン残基の選択的な保護と脱保護が重要な、複雑なペプチドやタンパク質の合成に特に役立ちます .

生化学分析

Biochemical Properties

S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .

Cellular Effects

S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.

準備方法

合成経路および反応条件: トリチルシステインの合成は、通常、ピリジンまたはトリエチルアミンなどの塩基の存在下で、システインとトリチルクロリドを反応させることで行われます 。反応は穏やかな条件下、通常は室温で行われ、高収率でトリチルシステインが生成されます。一般的な反応スキームは以下のとおりです。

Cysteine+Trityl Chloride→Trityl Cysteine+HCl

工業生産方法: 工業的には、トリチルシステインの製造は同様の合成経路に従いますが、より大規模に行われます。反応条件は、製品の高収率と純度を確保するために最適化されています。 自動合成装置や連続フローリアクターの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: トリチルシステインは、以下を含む様々な化学反応を起こします。

酸化: トリチルシステインのチオール基は、酸化されてジスルフィドまたはスルホン酸を形成することができます。

還元: トリチル基は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元条件下で除去することができます。

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)、ヨウ素(I2)、またはその他の酸化剤。

還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)、またはその他の還元剤。

置換: アミン、チオール、アルコールなどの求核剤.

主な生成物:

酸化: ジスルフィド、スルホン酸。

還元: 遊離システイン、トリチルアルコール。

置換: 様々な置換システイン誘導体.

類似化合物との比較

Benzyl Cysteine: Another protecting group for cysteine, but less stable under acidic conditions.

Acetyl Cysteine: Used as a mucolytic agent and antioxidant, but not commonly used as a protecting group in peptide synthesis.

Fmoc Cysteine: Used in solid-phase peptide synthesis, but requires different deprotection conditions compared to trityl cysteine.

Uniqueness: Trityl cysteine is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection of cysteine residues are crucial .

特性

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。